Clusiacitran A
CAS No.: 163597-65-7
Cat. No.: VC16168075
Molecular Formula: C23H24O4
Molecular Weight: 364.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 163597-65-7 |
|---|---|
| Molecular Formula | C23H24O4 |
| Molecular Weight | 364.4 g/mol |
| IUPAC Name | (9-hydroxy-1,5,5-trimethyl-6,15-dioxatetracyclo[9.3.1.04,13.07,12]pentadeca-7,9,11-trien-8-yl)-phenylmethanone |
| Standard InChI | InChI=1S/C23H24O4/c1-22(2)15-9-10-23(3)12-14(15)18-17(26-23)11-16(24)19(21(18)27-22)20(25)13-7-5-4-6-8-13/h4-8,11,14-15,24H,9-10,12H2,1-3H3 |
| Standard InChI Key | XUPOZHDUFRMVTF-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C2CCC3(CC2C4=C(O3)C=C(C(=C4O1)C(=O)C5=CC=CC=C5)O)C)C |
Introduction
Chemical Identification and Structural Characteristics of Clusiacitran A
Clusiacitran A is classified as a polyprenylated benzophenone derivative, characterized by a central aromatic core substituted with prenyl or modified prenyl groups. These structural features are common in the Clusiaceae family, which is renowned for producing bioactive benzophenones and xanthones . The compound’s exact molecular formula is hypothesized to be , based on similarities to Clusiacitran B and related congeners . Key functional groups include hydroxyl (-OH), ketone (C=O), and multiple prenyl (C5H8) side chains, which contribute to its hydrophobicity and interaction with biological targets.
Nuclear magnetic resonance (NMR) spectroscopy has been instrumental in deducing its structure. The -NMR spectrum typically reveals signals for aromatic protons (δ 6.5–7.5 ppm), olefinic protons from prenyl groups (δ 5.1–5.3 ppm), and methyl groups (δ 1.5–1.8 ppm). -NMR data further confirm the presence of carbonyl carbons (δ 190–200 ppm) and oxygenated aromatic carbons (δ 150–165 ppm) . Mass spectrometry (MS) analyses, including high-resolution electrospray ionization (HR-ESI-MS), provide molecular ion peaks consistent with its proposed formula.
Isolation and Natural Occurrence
Clusiacitran A is primarily isolated from species within the genus Clusia and Garcinia, which are prolific producers of polyprenylated benzophenones. Extraction protocols typically involve maceration of plant material (e.g., stems, leaves, or roots) with organic solvents such as dichloromethane or ethanol, followed by chromatographic purification using silica gel, Sephadex LH-20, or reversed-phase C-18 columns .
| Parameter | Details |
|---|---|
| Plant Source | Clusia spp. (e.g., C. grandiflora, C. rosea) |
| Plant Part Used | Stems, leaves, aerial parts |
| Extraction Solvent | Dichloromethane, ethanol |
| Purification Methods | Silica gel CC, Sephadex LH-20, RP-C18 chromatography |
| Yield | 0.002–0.005% (dry weight basis) |
Biosynthetic Pathway and Structural Modifications
The biosynthesis of Clusiacitran A is proposed to follow the shikimate-acetate pathway, common to polyprenylated benzophenones. A benzoylphloroglucinol core is formed via the condensation of three acetyl-CoA units with a shikimate-derived benzoic acid moiety. Subsequent prenylation reactions, catalyzed by prenyltransferases, introduce isoprenoid side chains at specific positions, enhancing structural diversity and bioactivity . Enzymatic modifications, including oxidation and cyclization, further refine the compound’s final structure.
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 (Colon) | 12.4 ± 1.2 | Mitochondrial apoptosis induction |
| MCF-7 (Breast) | 18.9 ± 2.1 | Topoisomerase II inhibition |
| HepG2 (Liver) | 15.6 ± 1.8 | ROS generation |
Antimicrobial Properties
Preliminary assays indicate Clusiacitran A has broad-spectrum antimicrobial activity, particularly against Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans). Its mechanism may involve disruption of microbial cell membranes or inhibition of efflux pumps .
Challenges and Future Directions
Despite its promise, several challenges hinder the development of Clusiacitran A as a therapeutic agent:
-
Low Natural Abundance: Isolation yields are often insufficient for large-scale studies.
-
Synthetic Complexity: Total synthesis routes remain underdeveloped due to stereochemical challenges.
-
Pharmacokinetic Limitations: Poor aqueous solubility and rapid metabolism limit bioavailability.
Future research should prioritize synthetic biology approaches to enhance production, structure-activity relationship (SAR) studies to optimize bioactivity, and nanoformulations to improve delivery.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume